molecular formula C19H18O4 B380524 7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one CAS No. 315233-00-2

7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one

Cat. No.: B380524
CAS No.: 315233-00-2
M. Wt: 310.3g/mol
InChI Key: RMFLNJUODUOYTN-UHFFFAOYSA-N
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Description

7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group at the 7th position, a propylphenoxy group at the 3rd position, and a chromen-4-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-4H-chromen-4-one and 4-propylphenol.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-propylphenol reacts with 7-methoxy-4H-chromen-4-one in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The chromen-4-one core can be reduced to form chromanol derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 7-hydroxy-3-(4-propylphenoxy)-4H-chromen-4-one.

    Reduction: Formation of 7-methoxy-3-(4-propylphenoxy)chromanol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: The compound can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-3-(4-methylphenoxy)-4H-chromen-4-one
  • 7-methoxy-3-(4-ethylphenoxy)-4H-chromen-4-one
  • 7-methoxy-3-(4-butylphenoxy)-4H-chromen-4-one

Uniqueness

7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one is unique due to the specific positioning and nature of its substituents, which can influence its biological activity and chemical reactivity. The propyl group at the 4th position of the phenoxy ring can affect the compound’s lipophilicity and interaction with biological targets, distinguishing it from its analogs with different alkyl groups.

Properties

IUPAC Name

7-methoxy-3-(4-propylphenoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-4-13-5-7-14(8-6-13)23-18-12-22-17-11-15(21-2)9-10-16(17)19(18)20/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFLNJUODUOYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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